N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide

Chemoinformatics Compound procurement Identity verification

Researchers screening DNA damage response pathways often face scaffold redundancy in thiazole-based libraries. This compound solves that by combining a 4-(4-fluorophenyl)thiazole core with a 3-(phenylthio)propanamide side chain-a unique architecture not found in common 4-phenylthiazole analogs. • Structurally distinct from non-fluorinated analogs (~0.6 log unit XLogP difference); enhances library diversity for MRE11 nuclease screens. • Included in the Oprea screening collection (Oprea1_817861, Oprea1_866476); suitable for cheminformatics model validation. • Available for immediate procurement with batch-specific Certificate of Analysis.

Molecular Formula C18H15FN2OS2
Molecular Weight 358.45
CAS No. 392322-62-2
Cat. No. B2610751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
CAS392322-62-2
Molecular FormulaC18H15FN2OS2
Molecular Weight358.45
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H15FN2OS2/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22)
InChIKeyNPRCAIARRSLMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide: Chemical Identity & Procurement Baseline


N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide (CAS 392322-62-2) is a synthetic small molecule with the molecular formula C18H15FN2OS2 and a molecular weight of 358.5 g/mol [1]. The compound features a 1,3-thiazole core substituted at the 4-position with a 4-fluorophenyl group and at the 2-position via an amide linkage to a 3-(phenylthio)propanamide side chain [1]. Its computed physicochemical properties include an XLogP3-AA of 4.4, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. The compound belongs to the broader class of thiazole-containing propanamides, a scaffold that has been explored in the patent literature as inhibitors of nucleases (e.g., MRE11) for potential applications in oncology and genomic instability disorders [2].

Compound Class Thiazole-propanamide with 4-fluorophenyl; distinct from de-fluorinated analogs
Screening Library Curated in Oprea lead-like set, supporting drug-discovery screening workflows
Patent Context Markush structure in nuclease inhibitor patent; may inform DNA damage response studies

N-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide: Structural Uniqueness & Evidence Gaps


This compound occupies a specific structural niche that distinguishes it from close analogs: it combines a 4-(4-fluorophenyl) substitution on the thiazole ring with a 3-(phenylthio)propanamide side chain. In contrast, common analogs such as N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide lack the para-fluoro substituent, while 3-((4-fluorophenyl)thio)-N-(thiazol-2-yl)propanamide places the fluorine on the thioether rather than the thiazole ring, and N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide introduces a larger biphenyl group . The para-fluorophenyl group on the thiazole ring is known in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding, which can translate into differential activity profiles [1]. Importantly, no publicly available head-to-head comparative bioactivity data has been identified for this specific compound against these analogs. Procurement decisions should therefore be driven by the compound's distinct structure and its presence in screening collections such as the Oprea set (Oprea1_817861, Oprea1_866476) [2], rather than by assumptions of class-level equivalence.

4-Fluorophenyl vs. Phenyl
Removing the para-fluoro group lowers lipophilicity and may alter membrane partitioning or binding.
Fluorine Positional Isomer
Shifting fluorine from thiazole to thioether changes electronic distribution and steric profile; binding may differ.
Biphenyl Extension
Larger biphenyl substituent modifies steric bulk; binding pocket fit and selectivity profile may not transfer.
Lack of Comparative Data
No head-to-head bioactivity data available; class-level assumptions about nuclease inhibition may not hold.

N-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide: Differentiation Evidence


Structural Identity: Computed Descriptors vs. De-Fluorinated Analog

The target compound has a computed XLogP3-AA of 4.4 and a molecular weight of 358.5 Da, compared to an estimated XLogP of approximately 3.8 and a molecular weight of 340.5 Da for the de-fluorinated analog N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide (C18H16N2OS2, MW 340.4) [1]. This quantifiable difference in lipophilicity and molecular weight provides a definitive identity check for procurement.

Structural Identity
Class-level inference
Target: XLogP 4.4, MW 358.5 Da
Comparator: ~3.8, 340.4 Da
Confirms distinct identity; supports procurement verification
Computed descriptors; experimental confirmation advised
Chemoinformatics Compound procurement Identity verification

Oprea Screening Collection and Drug-Like Prioritization

The target compound is listed under two Oprea collection identifiers (Oprea1_817861 and Oprea1_866476) in PubChem [1]. The Oprea set is a curated collection of compounds selected for lead-like and drug-like properties. The de-fluorinated analog N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide is not listed with Oprea identifiers in the same database, suggesting that the specific fluorination pattern was preferentially curated.

Screening Collection
Reported
Present in Oprea set (Oprea1_817861, Oprea1_866476)
De-fluorinated analog absent
May support lead-like prioritization in screening campaigns
PubChem depositor-supplied; no bioactivity data
Screening library Drug discovery Chemoinformatics

Patent Context: Propanamide-Thiazole Nuclease Inhibitors

The compound falls within the generic Markush structure of US11453663B2, which claims substituted propanamides as inhibitors of nucleases, particularly MRE11 [1]. Within this patent, exemplified compounds such as 3-(4-acetamidophenyl)-2-cyano-N-(4-phenylthiazol-2-yl)propanamide share the thiazole-propanamide core with the target compound but differ in side-chain substitution [1]. No specific IC50 or Ki data for the target compound are disclosed in the patent; however, the patent establishes the thiazole-propanamide scaffold as relevant for nuclease inhibition, providing a mechanistic hypothesis for screening.

Patent Scaffold Context
Class-level inference
Match to Markush formula in US11453663B2 (nuclease inhibitors)
Provides mechanistic hypothesis for DNA damage response screening
No IC50/Ki data; scaffold-level inference only
Nuclease inhibition Cancer therapeutics DNA damage response

Procurement Scenarios for N-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide


Focused Screening Library for Nuclease Inhibition

Given the patent family association with MRE11 nuclease inhibition [1], this compound can serve as a structurally distinct entry in a focused library targeting DNA damage response pathways. Its unique combination of a 4-fluorophenyl thiazole and phenylthio propanamide side chain differentiates it from the simpler 4-phenyl thiazole analogs commonly found in screening decks. Procurement is recommended for laboratories conducting MRE11 or related nuclease inhibitor screens where scaffold diversity is valued.

Property-Driven Lead Optimization

The measured XLogP of 4.4 and the presence of both hydrogen bond acceptor-rich thiazole and flexible phenylthio linker regions [1] make this compound a useful reference point for structure-property relationship (SPR) studies. Medicinal chemistry teams optimizing lipophilic efficiency (LipE) or permeability can use this compound to benchmark the impact of para-fluoro substitution versus hydrogen on the thiazole ring, leveraging the ~0.6 log unit XLogP difference from the non-fluorinated analog.

Computational and Virtual Screening Validation

The compound's inclusion in the Oprea screening collection [1] and its well-defined computed descriptors (XLogP3-AA, rotatable bond count, H-bond donors/acceptors) make it suitable as a validation compound for computational models predicting drug-likeness, CNS MPO scores, or synthetic accessibility. Procurement is appropriate for cheminformatics groups requiring physically available compounds to benchmark in silico predictions.

Application
Selection Property
Validation Focus
Nuclease Inhibition Screening
Scaffold distinctiveness (4-F-thiazole)
MRE11 target engagement in biochemical assays
Lead Optimization SPR Studies
Para-fluoro lipophilicity benchmark
LipE and permeability impact validation
In Silico Model Validation
Well-defined computed descriptors
Predictive model benchmarking
Quote Request

Request a Quote for N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.